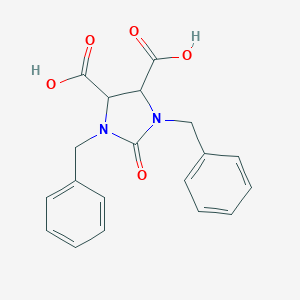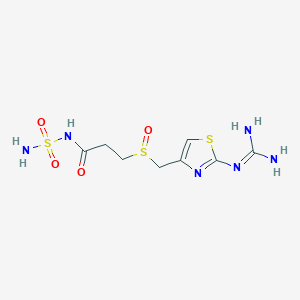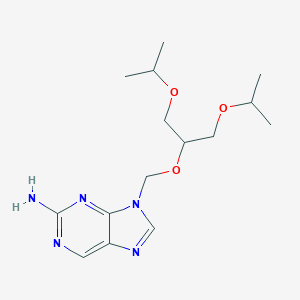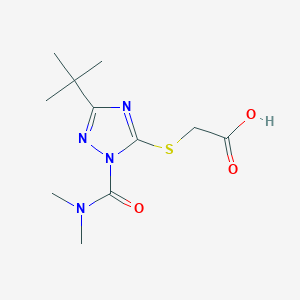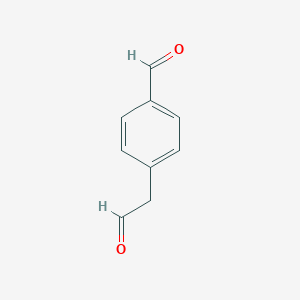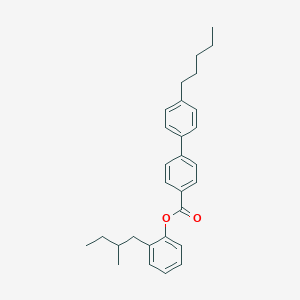
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester, also known as BMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPE is a type of ester that is commonly used in the synthesis of various organic compounds.
Scientific Research Applications
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is widely used as a building block in the synthesis of various organic compounds, including liquid crystals, polymers, and dendrimers. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has also been used as a precursor for the synthesis of novel fluorescent dyes that can be used in biological imaging.
Mechanism of Action
The mechanism of action of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is not well understood. However, it is believed that (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester interacts with cell membranes and alters their properties. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to increase the fluidity of lipid bilayers, which can affect various cellular processes such as protein trafficking and signal transduction.
Biochemical and Physiological Effects:
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to have several biochemical and physiological effects. In vitro studies have shown that (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can induce apoptosis in cancer cells. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has also been shown to inhibit the growth of various cancer cell lines. In addition, (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has some limitations. It is relatively expensive compared to other organic compounds, and its synthesis requires the use of hazardous chemicals.
Future Directions
There are several future directions for the research on (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester. One potential direction is the development of novel fluorescent dyes for biological imaging. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can be used as a precursor for the synthesis of various fluorescent dyes that can be used for imaging of biological structures and processes. Another potential direction is the development of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester-based materials for various applications such as sensors and electronic devices. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester-based materials have unique properties that make them suitable for various applications. Finally, the potential therapeutic applications of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester in various diseases such as cancer and inflammation need to be further explored.
Synthesis Methods
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can be synthesized by the reaction of 4-(2-methylbutyl)phenol with (1,1'-biphenyl)-4-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or toluene. The product is then purified by recrystallization or column chromatography.
properties
CAS RN |
100573-96-4 |
|---|---|
Product Name |
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester |
Molecular Formula |
C29H34O2 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[2-(2-methylbutyl)phenyl] 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C29H34O2/c1-4-6-7-10-23-13-15-24(16-14-23)25-17-19-26(20-18-25)29(30)31-28-12-9-8-11-27(28)21-22(3)5-2/h8-9,11-20,22H,4-7,10,21H2,1-3H3 |
InChI Key |
MXOLWZUTOMIGPI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3CC(C)CC |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3CC(C)CC |
Other CAS RN |
100573-96-4 |
synonyms |
4'-Pentyl-(1,1'-biphenyl)-4-carboxylic acid, 4-(2-methylbutyl)phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




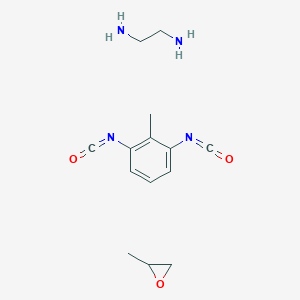


![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
